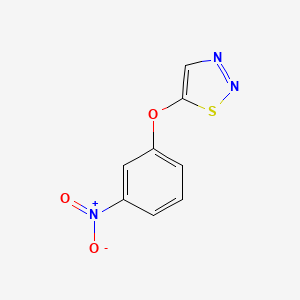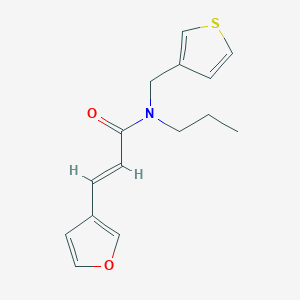
(E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
(E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide has been extensively studied for its potential applications in various fields. One of the major applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has shown promising results as an anticancer agent in vitro.
作用机制
The mechanism of action of (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide is not fully understood. However, it is believed to act as an inhibitor of tubulin polymerization, which is an essential process for cell division. This leads to the disruption of the microtubule network and ultimately results in the inhibition of cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Physiologically, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the major advantages of (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide is its potential as an anticancer agent. It has shown promising results in vitro and in vivo, and further studies are needed to determine its efficacy in humans. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for the research on (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide. One of the major areas of research is its potential as an anticancer agent. Further studies are needed to determine its efficacy in humans and to develop more effective formulations. Additionally, this compound has shown potential as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to determine its specificity and sensitivity for different metal ions. Finally, this compound has shown potential as a building block for the synthesis of organic semiconductors. Further studies are needed to optimize its synthesis and to develop more efficient and stable organic semiconductors.
合成方法
The synthesis of (E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)acrylamide involves a series of chemical reactions. The starting materials for the synthesis are furan-3-carboxaldehyde, thiophene-3-carboxaldehyde, propylamine, and acryloyl chloride. The reaction mixture is refluxed in a solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography. The yield of the product is typically around 50-60%.
属性
IUPAC Name |
(E)-3-(furan-3-yl)-N-propyl-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-7-16(10-14-6-9-19-12-14)15(17)4-3-13-5-8-18-11-13/h3-6,8-9,11-12H,2,7,10H2,1H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQZVRJQDQFRTB-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)C=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC1=CSC=C1)C(=O)/C=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-butyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2941402.png)
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2941405.png)
![1-[4-(Trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2941407.png)
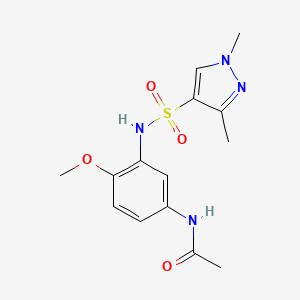

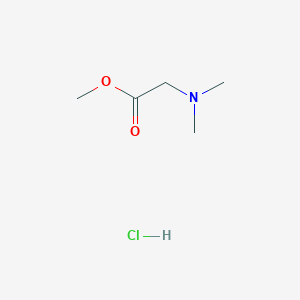
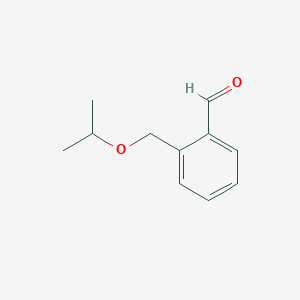
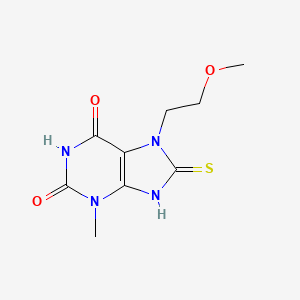
![3,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2941419.png)

![N-(3,5-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2941422.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2941423.png)
